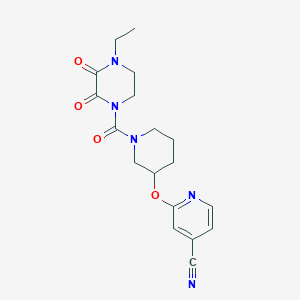

![molecular formula C12H11N3O2 B2692386 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile CAS No. 338411-81-7](/img/structure/B2692386.png)

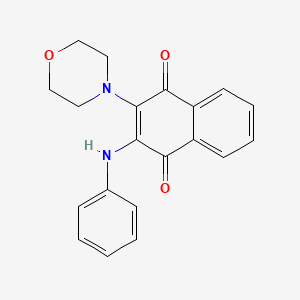

2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and chemical stability. Unfortunately, specific information about these properties for “2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile” is not found in the available resources .Scientific Research Applications

Organic Synthesis

This compound could be used in organic synthesis . It’s a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . Its interest as a building block for accessing chemicals of industrial relevance such as monomers or biofuels has resulted in intense research on cleaner and more efficient processes for its manufacture .

Fine Chemicals Production

The compound has been used in the production of fine chemicals . Its increased availability has attracted many studies exploring its use towards value-added fine chemicals, thus widening the scope of its applications .

Biofuels Production

The compound could be used in the production of biofuels . It’s a platform molecule that can be produced from renewable carbohydrate sources, and its use in biofuels production has been a subject of intense research .

Drug Discovery

Pyrrole alkaloids, which include this compound, have great importance in drug discovery research because they are very convenient precursors for biologically efficacious compounds such as indolizidine alkaloids, bicyclic lactams, and unsaturated γ–lactams .

Biomarker for Diabetes

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the importance of the Py-2-C skeleton in vivo and suggests that molecules containing this skeleton have various biological functions .

Physiological Activities

Compounds containing the Py-2-C group have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These compounds have various physiological activities .

Mechanism of Action

Target of Action

The primary target of the compound 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is Serine hydroxymethyl transferase (SHMT) . SHMT plays a crucial role in the metabolic conversion of glycine to serine .

Mode of Action

The compound 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile interacts with its target, SHMT, in a time- and dosage-dependent manner . It competes with phenyl-serine at the binding sites, decreasing the enzymatic activity of SHMT .

Biochemical Pathways

The interaction of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile with SHMT affects the biochemical pathway of glycine to serine conversion . The downstream effects of this interaction are yet to be fully understood.

Result of Action

The molecular and cellular effects of the action of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile are primarily seen in the decreased activity of SHMT . This results in an altered metabolic conversion of glycine to serine .

Future Directions

The future directions for research on “2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications and insights .

properties

IUPAC Name |

2-[2-(hydroxymethyl)pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIFVIHUTCCQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2C=CC=C2CO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2692304.png)

![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)

![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)

![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)

![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)